1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl acetate
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Overview
Description
3-(2,4-Dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl acetate is an organic compound characterized by the presence of dichlorophenyl and trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl acetate typically involves the reaction of 2,4-dichlorophenylacetic acid with trichloromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl acetate involves its interaction with molecular targets, such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-3-oxo-1-(chloromethyl)propyl acetate
- 3-(2,4-Dichlorophenyl)-3-oxo-1-(bromomethyl)propyl acetate
- 3-(2,4-Dichlorophenyl)-3-oxo-1-(iodomethyl)propyl acetate
Uniqueness
3-(2,4-Dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl acetate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C12H9Cl5O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C12H9Cl5O3/c1-6(18)20-11(12(15,16)17)5-10(19)8-3-2-7(13)4-9(8)14/h2-4,11H,5H2,1H3 |
InChI Key |
WRNDYOSGPMXTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC(=O)C1=C(C=C(C=C1)Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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